molecular formula C8H12N4O B1359171 (1H-imidazol-5-yl)(piperazin-1-yl)methanone CAS No. 749197-63-5

(1H-imidazol-5-yl)(piperazin-1-yl)methanone

Cat. No. B1359171
M. Wt: 180.21 g/mol
InChI Key: IXLMUAHIMGZEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1H-imidazol-5-yl)(piperazin-1-yl)methanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For example, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Antiviral Research

One study on derivatives of the compound highlighted the synthesis and evaluation of new 5-substituted piperazinyl-4-nitroimidazole derivatives for their anti-HIV activity. The research aimed at developing new non-nucleoside reverse transcriptase inhibitors, demonstrating potential antiviral applications (Al-Masoudi et al., 2007).

Anticancer and Antiproliferative Studies

Another facet of research focused on the synthesis of novel conjugates with the aim to inhibit tubulin polymerization, a crucial process in cancer cell division. These conjugates showed considerable cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Mullagiri et al., 2018).

Antimicrobial Activity

Research into the antimicrobial properties of derivatives of this compound revealed several synthesized compounds with significant antibacterial and antifungal activities, suggesting their usefulness in developing new antimicrobial agents (Rajkumar et al., 2014).

Anti-Inflammatory Applications

Studies also explored the anti-inflammatory potential of certain derivatives. Synthesis and evaluation of some piperazine derivatives as anti-inflammatory agents were conducted, with several compounds demonstrating potent activity in vivo, highlighting their therapeutic potential for inflammatory conditions (Patel et al., 2019).

Tubulin Polymerization Inhibition for Cancer Therapy

The inhibition of tubulin polymerization by specific derivatives has been a focal point of research due to its implications in cancer therapy. Novel conjugates were synthesized and evaluated for their antiproliferative activity, with some showing significant inhibitory effects on microtubule assembly formation, an essential process in cell division and cancer progression (Mullagiri et al., 2018).

Safety And Hazards

While specific safety and hazard information for “(1H-imidazol-5-yl)(piperazin-1-yl)methanone” is not available, it’s important to note that safety precautions should always be taken when handling chemical compounds. Some imidazole derivatives, for example, are classified as Acute Tox. 3 Oral .

properties

IUPAC Name

1H-imidazol-5-yl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c13-8(7-5-10-6-11-7)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLMUAHIMGZEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-imidazol-5-yl)(piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.